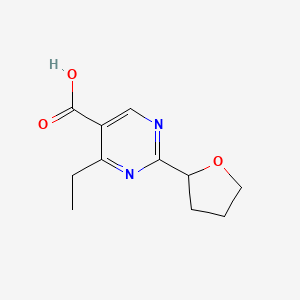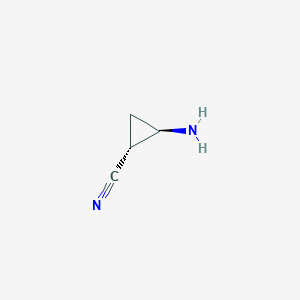
(1R,2R)-2-aminocyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Aminocyclopropane-1-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group and a nitrile group, making it a valuable building block in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-aminocyclopropane-1-carbonitrile can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives, which undergo intramolecular cyclization to form the desired cyclopropane structure.
Cyclopropanation of Alkenes: Alkenes can be cyclopropanated using diazo compounds, ylides, or carbene intermediates to introduce the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes, such as the alkylation of glycine equivalents or the cyclopropanation of alkenes. These methods are optimized for high yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Aminocyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-aminocyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-1,2-Diaminocyclohexane: A chiral diamine used in the synthesis of chiral ligands and catalysts.
(1R,2R)-1-Bromo-2-methylcyclohexane: A chiral brominated compound used in organic synthesis.
Uniqueness: (1R,2R)-2-Aminocyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an amino and a nitrile group. This structural feature provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C4H6N2 |
|---|---|
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
(1R,2R)-2-aminocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H6N2/c5-2-3-1-4(3)6/h3-4H,1,6H2/t3-,4+/m0/s1 |
InChI-Schlüssel |
KIXULKZBISIENP-IUYQGCFVSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C#N |
Kanonische SMILES |
C1C(C1N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)
![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)

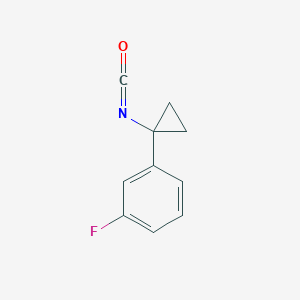
![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
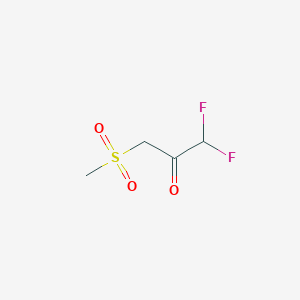
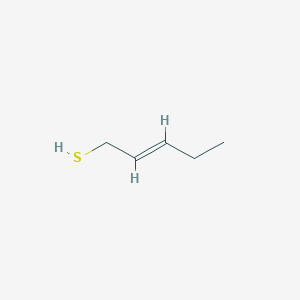
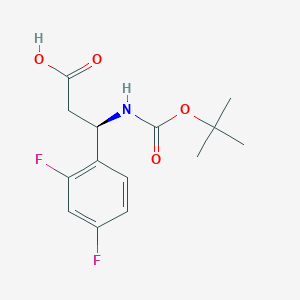
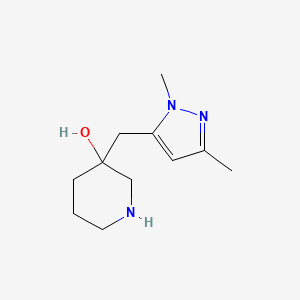

![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
